Differential Xenobiotic Metabolizing Enzyme Induction: Glucoraphenin Selectively Induces CYP1A2 and GST 3.2-Fold, Whereas Glucoraphasatin Induces CYP3A1/2
In a head-to-head rat study, a single low dose of glucoraphenin (GRE, 24 mg/kg p.o.) increased hepatic glutathione S-transferase (GST) activity approximately 3.2-fold, while the same dose of glucoraphasatin (GRH) produced a weaker effect. GRE predominantly induced CYP1A2-supported monooxygenase, whereas GRH selectively up-regulated CYP3A1/2. Notably, GRH required repeated high dosing (120 mg/kg × 4 days) to elevate UDP-glucuronosyl transferase ~2-fold, highlighting the dose-sparing potency of GRE for GST induction [1].
| Evidence Dimension | Glutathione S-transferase (GST) induction fold |
|---|---|
| Target Compound Data | ~3.2-fold increase (GRE, single 24 mg/kg p.o.) |
| Comparator Or Baseline | GRH: weaker GST induction at equivalent single dose; CYP3A1/2 induced instead of CYP1A2 |
| Quantified Difference | GRE achieves 3.2-fold GST induction at 24 mg/kg single dose; GRH requires 120 mg/kg × 4 days for comparable Phase II induction (UDP-glucuronosyl transferase ~2-fold) |
| Conditions | Male Sprague-Dawley rats, oral gavage, hepatic microsomal XME assays |
Why This Matters
For researchers seeking selective CYP1A2 induction or robust GST up-regulation with lower compound exposure, glucoraphenin offers a distinct pharmacological profile that cannot be replicated by glucoraphasatin.
- [1] Barillari J, Iori R, Broccoli M, Pozzetti L, Canistro D, Sapone A, Bonamassa B, Biagi GL, Paolini M. Glucoraphasatin and glucoraphenin, a redox pair of glucosinolates of brassicaceae, differently affect metabolizing enzymes in rats. J Agric Food Chem. 2007;55(14):5505-5511. doi:10.1021/jf070558r View Source
